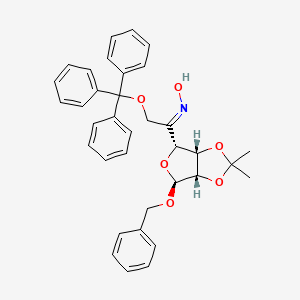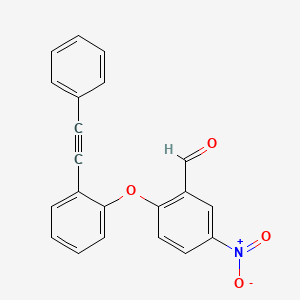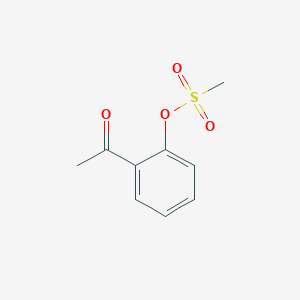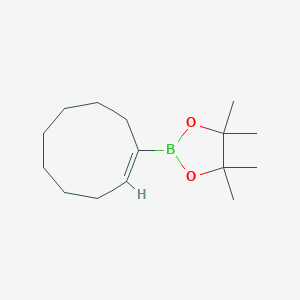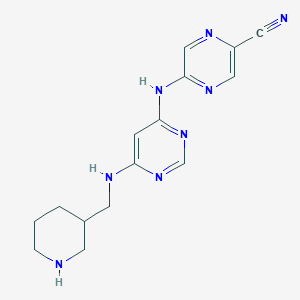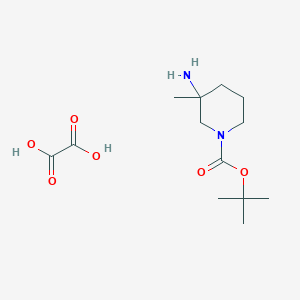
Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate oxalate: is a chemical compound with the molecular formula C11H22N2O2. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-methylpiperidine-1-carboxylate involves the reaction of tert-butyl 3-isocyanato-3-methylpiperidine-1-carboxylate with sodium hydroxide in tetrahydrofuran (THF) at room temperature. The reaction is typically stirred overnight to ensure complete conversion to the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of nucleophiles such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-amino-3-methylpiperidine-1-carboxylate oxalate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on various biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific molecular pathways .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable for producing high-performance materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-methylpiperidine-1-carboxylate oxalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate
- Tert-butyl (3S)-3-amino-3-methyl-piperidine-1-carboxylate
Comparison: Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate oxalate is unique due to its oxalate salt form, which can enhance its solubility and stability compared to its non-oxalate counterparts. This makes it more suitable for certain applications where solubility is a critical factor .
Properties
Molecular Formula |
C13H24N2O6 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-methylpiperidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C11H22N2O2.C2H2O4/c1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13;3-1(4)2(5)6/h5-8,12H2,1-4H3;(H,3,4)(H,5,6) |
InChI Key |
HDLKVMFZJWOPKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O |
Related CAS |
1523617-95-9 1408076-33-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


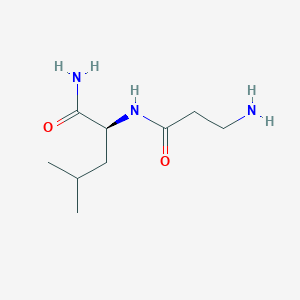
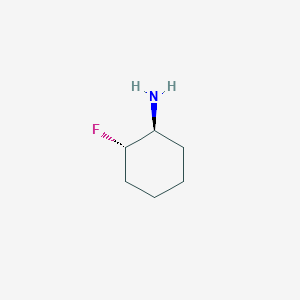
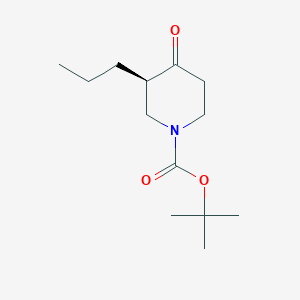
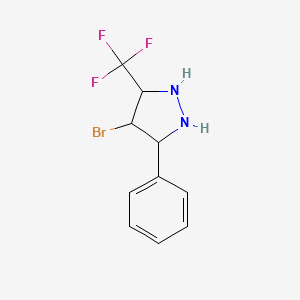
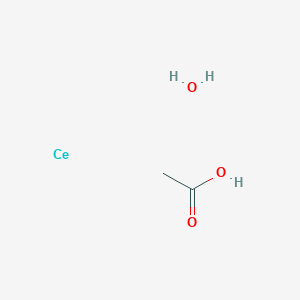
![ethyl (2E)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B12341459.png)
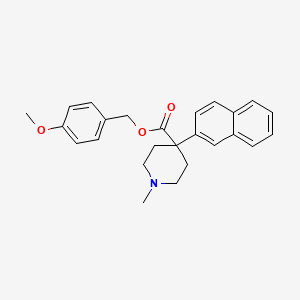
![(8S)-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341464.png)
![tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate](/img/structure/B12341471.png)
